4-Methylspiro[indoline-3,4'-piperidin]-2-one
CAS No.:
Cat. No.: VC15965804
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 4-methylspiro[1H-indole-3,4'-piperidine]-2-one |
| Standard InChI | InChI=1S/C13H16N2O/c1-9-3-2-4-10-11(9)13(12(16)15-10)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16) |
| Standard InChI Key | UGGOOCRCZUHYCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)NC(=O)C23CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Methylspiro[indoline-3,4'-piperidin]-2-one (IUPAC name: 4-methylspiro[1H-indole-3,4'-piperidine]-2-one) features a spiro junction at the 3-position of the indoline ring and the 4'-position of the piperidine ring. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 216.28 g/mol
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Spiro Carbon: Bridges the indoline and piperidine rings, enforcing a rigid, non-planar conformation .
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Substituents:
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A methyl group at the 4-position of the piperidine ring.
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A ketone group at the 2-position of the indoline ring.
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The presence of the spiro system restricts rotational freedom, enhancing target selectivity and metabolic stability .
Spectroscopic Characterization
Synthetic Methodologies
Alternative Routes
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Zinc Dust Reduction: A mixture of ethanol and HCl reduces nitro precursors to amines, followed by cyclization .
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Cyanogen Bromide Functionalization: Introduces cyano groups for further derivatization .
Table 1: Comparative Synthesis Routes
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Reductive Cyclization | LiAlH4 | THF | 72 |
| Zinc Dust Reduction | Zn, HCl | Ethanol | 68 |
| Grignard Cyclization | MeMgBr | Ether | 65 |
Pharmacological Profile
Antidepressant Activity
In tetrabenazine-induced depression models, 4-methyl derivatives exhibit potent activity:
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Mechanism: Likely involves serotonin and norepinephrine reuptake inhibition, though exact targets remain under investigation .
Anticonvulsant Effects
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Supramaximal Electroshock (SES) Test:
| Activity | Model/Assay | Potency (ED50/IC50) |
|---|---|---|
| Antidepressant | Tetrabenazine-induced | 3.2 mg/kg |
| Anticonvulsant | SES test | 17.3 mg/kg |
| Antitumor (BEL-7402) | MTT assay | 30.03 μg/mL |
Molecular Docking Insights
Binding Modes with Target Proteins
Docking studies using Accelrys Discovery Studio 2.5.5 highlight interactions with:
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EGFR (Epidermal Growth Factor Receptor):
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Bcl-2 (Apoptosis Regulator):
Structure-Activity Relationships (SAR)
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